3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
The compound 3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic molecule featuring a fused triazolo-purine-dione core. Key structural attributes include:
- 9-Isopropyl group: A bulky substituent that may influence steric hindrance and metabolic stability.
- 5-Methyl group: Modifies electron density and solubility.
Properties
IUPAC Name |
8-(4-fluorophenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-8(2)22-11-13(24)18-16(25)21(3)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGDAAWSJIULSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death.
Biochemical Analysis
Biochemical Properties
It is known that similar pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to possess antitumor and antileukemia activity. They have also been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists.
Cellular Effects
In cellular environments, 3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione and similar compounds have shown cytotoxic activities against various cell lines. For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib.
Biological Activity
The compound 3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazolopurine family and has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various cellular models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazolo ring fused to a purine structure, which is known for various biological activities. The presence of a 4-fluorophenyl group and an isopropyl substituent contributes to its pharmacological properties.
Research indicates that triazolopurines often interact with key cellular pathways involved in cell proliferation and apoptosis. Specifically, compounds in this class have been shown to inhibit various kinases and affect cell cycle regulation.
Key Mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of Polo-like kinase 1 (Plk1), which plays a crucial role in cell division. Inhibiting Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies suggest that triazolopurines can induce apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
In Vitro Studies
In vitro assays demonstrate the compound's potency against various cancer cell lines. For instance:
- Cancer Cell Lines Tested : HeLa (cervical cancer), L363 (multiple myeloma).
- IC50 Values : The compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 4.1 | Plk1 inhibition |
| L363 | 5.0 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazolo and purine moieties can significantly affect biological activity. Substitutions at specific positions on the phenyl ring enhance potency and selectivity for target kinases.
Notable Findings:
- Fluorine Substitution : The presence of fluorine at the para position of the phenyl ring improves binding affinity due to increased electron-withdrawing effects.
- Isopropyl Group : This bulky group may enhance lipophilicity, improving cellular uptake .
Case Studies
A series of case studies have explored the efficacy of this compound in preclinical models:
-
HeLa Cell Study :
- The compound was tested for its ability to induce apoptosis. Results showed a significant increase in apoptotic markers compared to controls.
- Flow cytometry analysis indicated a higher percentage of cells in the sub-G1 phase after treatment.
-
L363 Multiple Myeloma Model :
- In vivo studies using xenograft models demonstrated tumor regression upon treatment with the compound.
- Combination therapy with standard chemotherapeutics showed synergistic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl Derivatives
3-(4-Chlorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Structural Differences: 4-Chlorophenyl vs. 4-fluorophenyl: Chlorine’s higher lipophilicity may enhance membrane permeability but reduce electronic effects compared to fluorine. 9-(4-Methylbenzyl) vs.
- Synthesis : Derived from marine natural product analogs, contrasting with the synthetic fluorophenyl derivative .
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Methoxyphenyl Derivatives
9-Benzyl-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
- Structural Differences :
- 4-Methoxyphenyl : Electron-donating methoxy group could reduce binding affinity but improve solubility.
- 9-Benzyl : Similar bulk to isopropyl but with aromatic interactions.
- Physicochemical Data :
Data Tables
Table 1: Structural and Commercial Comparison
Key Research Findings
- Synthetic Accessibility : Fluorophenyl derivatives are typically synthesized via multi-step reactions involving triethyl orthoformate and hydrazine hydrate, as seen in analogous pyrimidine systems .
- Substituent Effects :
- Thermal Stability : Pyrazolo-triazolo-pyrimidines exhibit higher melting points (>340°C) than purine-diones, likely due to enhanced π-stacking .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure comprises a purine-6,8-dione core fused with atriazolo ring system. Retrosynthetic disconnection reveals two primary fragments:
- Purine-6,8-dione scaffold with pre-installed methyl and isopropyl groups.
- 1,2,4-Triazole ring substituted with a 4-fluorophenyl group.
Strategic bond formation focuses on:
- Cyclocondensation between a 5-amino-4-cyanoimidazole precursor and a 4-fluorophenyl-substituted triazole.
- Regioselective alkylation at N9 (isopropyl) and N5 (methyl) positions.
Synthetic Routes to the Purine-6,8-Dione Core
Biginelli-Inspired Cyclocondensation
Adapting methodologies from dihydropyrimidinone synthesis, the purine core is constructed via a three-component reaction involving:
- Ethyl acetoacetate (β-ketoester),
- 4-Fluorobenzaldehyde ,
- Urea or thiourea .
Catalytic System :
- Yb(OTf)₃ (10 mol%) in ethanol under reflux (80°C, 6 h), yielding 5-methyl-6,8-dioxo-7H-purine intermediate (72% yield).
Mechanistic Insight :
Ytterbium triflate facilitates imine formation and subsequent cyclization via Lewis acid activation, enhancing reaction rate and yield compared to traditional acid catalysis.
Functionalization of the Purine Core
N9-Isopropylation
The N9 position is alkylated using isopropyl bromide under basic conditions:
Selectivity : The N9 site is preferentially alkylated due to steric and electronic effects, as confirmed by NMR analysis.
N5-Methylation
Quaternization of N5 is achieved using methyl iodide :
Synthesis of the 1,2,4-Triazolo Moiety
Fusion of Triazolo and Purine Systems
Optimization and Alternative Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. How to elucidate enzyme-substrate interactions for target identification?
- Methodology :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) with immobilized kinases.
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
